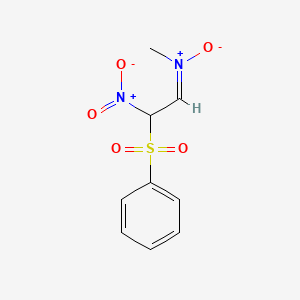

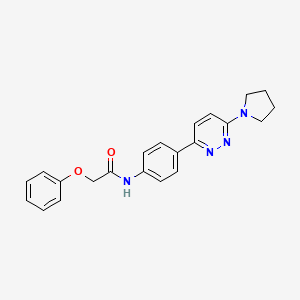

![molecular formula C15H14N2O2S B2382497 (E)-6-(苯乙烯基磺酰基)-6,7-二氢-5H-吡咯并[3,4-b]吡啶 CAS No. 2321335-06-0](/img/structure/B2382497.png)

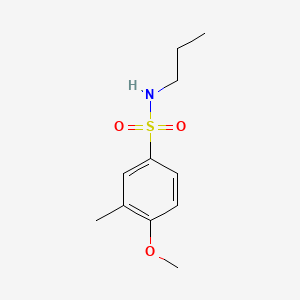

(E)-6-(苯乙烯基磺酰基)-6,7-二氢-5H-吡咯并[3,4-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

Pyridine derivatives can be synthesized via several methods. One common method is the Hantzsch Dihydropyridine Synthesis, which allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . Another method is the Boger pyridine synthesis, which involves a hetero-Diels–Alder reaction of 1,2,4-triazines and dienophiles .Molecular Structure Analysis

The molecular structure of pyridine derivatives can be influenced by various factors. For instance, the steric hindrance effect is a decisive factor for structural stability, and the formation of intramolecular or intermolecular hydrogen bonds doesn’t provide advantages to stabilize molecular structure .Chemical Reactions Analysis

Pyridine and its derivatives can undergo various chemical reactions. For instance, they can undergo nucleophilic substitution reactions . They can also participate in Knoevenagel Condensation .Physical And Chemical Properties Analysis

Physical and chemical properties of pyridine derivatives can vary widely. In general, these properties can include color, density, hardness, and melting and boiling points .科学研究应用

Materials Science: Facile Radical Generation

(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: has been investigated for its ability to generate stable radical species under ambient conditions. In a notable study, researchers demonstrated a facile photogeneration of a stable radical species from a 4-substituted pyridine derivative in the presence of water and air at room temperature . This unique property could find applications in materials science, such as in the development of novel radical-based materials or sensors.

Solid Catalysts and Acid Sites

The compound’s electronic properties make it an excellent candidate for probing acid sites in solid catalysts. Pyridine UV-Vis spectroscopy has been employed as a promising tool to study the acidic properties of solid acids. By interacting with acid sites, pyridine undergoes electronic changes that can be detected spectroscopically . Understanding these interactions is crucial for optimizing heterogeneous catalysis.

Medicinal Chemistry: Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines, a subgroup of this compound family, have gained attention due to their structural similarity to purine bases (adenine and guanine). These bicyclic heterocyclic compounds exhibit two isomeric forms: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines. Researchers have described over 300,000 structures of 1H-pyrazolo[3,4-b]pyridines, with applications spanning medicinal chemistry, including drug design and biological activity . These compounds hold promise for developing new pharmaceutical agents.

Synthetic Routes and Applications

Pyridine derivatives, including this compound, play a crucial role in various natural products, active pharmaceuticals, and functional materials. Although they were initially of little commercial importance, synthetic routes have evolved since the 19th century. Researchers have explored diverse methods for synthesizing 1H-pyrazolo[3,4-b]pyridine derivatives, emphasizing their biological activity . These compounds contribute to drug discovery and material science.

Condensed Heterocyclic Systems

The condensed heterocyclic system of [1,2]dithiolo[3,4-b]pyridine, a structural analog of sulfur-containing heterocycles, is another intriguing application. Researchers have investigated its properties and potential uses . Understanding these systems contributes to our knowledge of heterocyclic chemistry.

Recent Advances in Synthesis

Recent research (2017–2021) has focused on synthetic strategies and approaches for 1H-pyrazolo[3,4-b]pyridine derivatives. Scientists have systematically explored methods to assemble the pyrazolopyridine system, considering both advantages and drawbacks. These efforts contribute to expanding the toolbox for designing novel compounds with diverse applications .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

6-[(E)-2-phenylethenyl]sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c18-20(19,10-8-13-5-2-1-3-6-13)17-11-14-7-4-9-16-15(14)12-17/h1-10H,11-12H2/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYONVYXYXKXKSO-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1S(=O)(=O)C=CC3=CC=CC=C3)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(CN1S(=O)(=O)/C=C/C3=CC=CC=C3)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-(styrylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

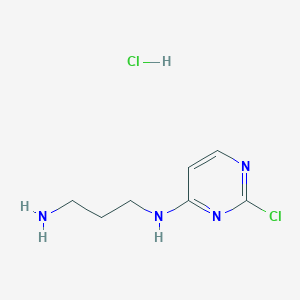

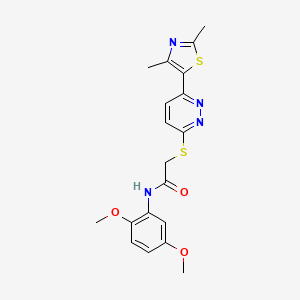

![4,6-Dimethyl-2-[(4-methylphenyl)sulfanyl]-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2382415.png)

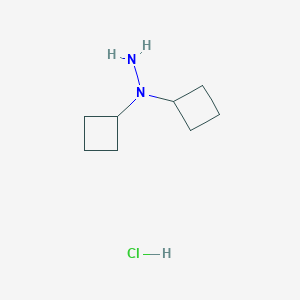

![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)

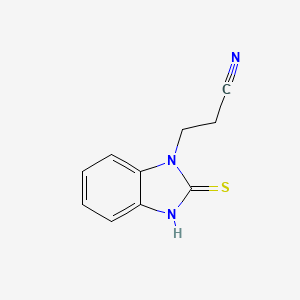

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2382429.png)

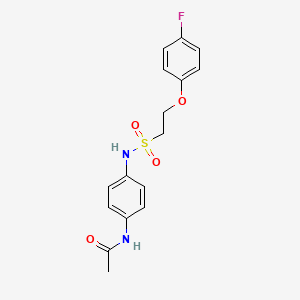

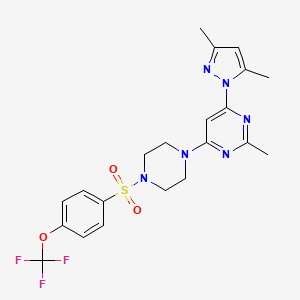

![ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2382433.png)